molecular formula C2H4N2S4Zn B096222 zinc;dicarbamodithioate CAS No. 18984-88-8

zinc;dicarbamodithioate

Cat. No.: B096222
CAS No.: 18984-88-8
M. Wt: 249.7 g/mol
InChI Key: MBBWTVUFIXOUBE-UHFFFAOYSA-L
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Description

Zinc diethyldithiocarbamate (C₁₀H₂₀N₂S₄Zn), also known as zinc dicarbamodithioate, is a coordination complex where a zinc(II) ion is chelated by two diethyldithiocarbamate ligands. Key properties include:

  • Molecular weight: 361.914 g/mol .
  • Structure: Tetrahedral geometry with sulfur atoms from the dithiocarbamate ligands coordinating the zinc center .

Properties

CAS No.

18984-88-8

Molecular Formula

C2H4N2S4Zn

Molecular Weight

249.7 g/mol

IUPAC Name

zinc;dicarbamodithioate

InChI

InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2

InChI Key

MBBWTVUFIXOUBE-UHFFFAOYSA-L

SMILES

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2]

Canonical SMILES

C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2]

Synonyms

Zinc dithiocarbamate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiocarbamate Complexes

Structural and Functional Variations

Zinc Dibutyldithiocarbamate
  • Formula : C₁₈H₃₆N₂S₄Zn.
  • Key differences: Butyl substituents (longer alkyl chains) enhance solubility in non-polar solvents but reduce thermal stability compared to ethyl groups .
  • Applications : Similar vulcanization roles but with delayed activation in rubber processing due to slower decomposition kinetics .
Zinc Dibenzydithiocarbamate (ZBEC/ZBDC)
  • Formula : C₃₀H₂₈N₂S₄Zn.
  • Key differences : Bulky benzyl groups introduce steric hindrance, stabilizing the complex against thermal degradation. This makes ZBEC suitable for high-temperature rubber applications .
  • Structure : Retains tetrahedral geometry but with increased molecular rigidity .
Diaryl Dithiocarbamate Zinc Complexes
  • Examples : [Zn{S₂CN(p-tol)₂}₂] (tol = toluene), [Zn{S₂CN(2-nap)₂}₂] (nap = naphthyl).
  • Key differences: Aryl substituents lead to dimeric structures (e.g., naphthyl derivatives) with five-coordinate zinc centers, contrasting the monomeric tetrahedral structure of alkyl derivatives .
  • Reactivity : Enhanced electron-withdrawing effects from aryl groups accelerate ligand-exchange reactions in catalytic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Thermal Stability Solubility Profile
Zinc Diethyldithiocarbamate 361.91 Ethyl Moderate Soluble in polar solvents
Zinc Dibutyldithiocarbamate 458.10 Butyl Lower Enhanced in organic solvents
Zinc Dibenzydithiocarbamate 610.23 Benzyl High Low in polar solvents
[Zn{S₂CN(2-nap)₂}₂] 684.34 Naphthyl Very High Insoluble in water

Notes:

  • Longer alkyl chains (butyl) lower melting points but increase volatility .
  • Aromatic substituents (benzyl, naphthyl) improve UV resistance, critical for outdoor rubber products .

Application-Specific Performance

Rubber Vulcanization
  • Zinc Diethyldithiocarbamate : Fast-acting accelerator for general-purpose rubber .
  • ZBEC : Preferred for high-temperature processes (e.g., tire manufacturing) due to thermal resilience .
  • Nano Zinc Oxide Composites: Unlike dithiocarbamates, ZnO acts as an activator; nano-ZnO enhances mechanical properties synergistically with dithiocarbamates .
Pharmaceuticals
  • Zinc Diethyldithiocarbamate : Studied for anticancer activity via GPER agonism (see ZINC database hits in Figure 2 of ) .
  • Cyclodextrin Complexes : Inclusion complexes with zinc diethyldithiocarbamate improve drug delivery efficiency .
Catalysis
  • Diethyl Derivatives : Effective in epoxide/CO₂ copolymerization for polycarbonate production .
  • Dibenzyl Derivatives : Less explored but show promise in specialty polymer synthesis .

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